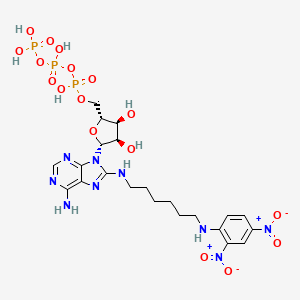

gamma ATP-Dnp

Description

Contextualization of Adenosine (B11128) Triphosphate (ATP) and its Derivatives in Bioenergetics and Cellular Signaling Research

Adenosine Triphosphate (ATP) is the universal energy currency in all known forms of life. Current time information in Bangalore, IN.wikipedia.org Its central role stems from the large amount of free energy released upon the hydrolysis of its phosphoanhydride bonds, particularly the terminal (gamma) phosphate (B84403) bond. fiveable.me This energy drives a vast array of cellular processes, including muscle contraction, active transport of molecules across cell membranes, and the synthesis of macromolecules like DNA, RNA, and proteins. Current time information in Bangalore, IN.wikipedia.orgmicrobialcell.com

Beyond its primary role in energy transduction, ATP is also a critical signaling molecule. It serves as a substrate for kinases, a large family of enzymes that catalyze the transfer of the gamma-phosphate group to specific substrate molecules, a process known as phosphorylation. Current time information in Bangalore, IN.nih.gov This reversible modification acts as a molecular switch, regulating protein activity, cellular localization, and signal transduction cascades. mdpi.com Furthermore, ATP and its breakdown products, adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), can act as allosteric modulators of enzymes, influencing their activity and thereby controlling metabolic fluxes. researchgate.net Extracellular ATP also functions as a signaling molecule by binding to purinergic receptors on the cell surface, mediating processes like neurotransmission and immune responses. oup.com

The indispensable and multifaceted nature of ATP has spurred the development of a wide array of ATP analogs. These synthetic derivatives, often modified at the sugar, base, or phosphate chain, are invaluable tools in biochemical research. Current time information in Bangalore, IN.acs.org Non-hydrolyzable analogs, for instance, can "trap" enzymes in an ATP-bound state, allowing researchers to study the structural and conformational changes that occur during the enzymatic cycle using techniques like X-ray crystallography. Current time information in Bangalore, IN. Modifications to the gamma-phosphate are particularly common, creating probes for studying the interactions of ATP with enzymes and for developing specific inhibitors. nih.govacs.org

Overview of Dinitrophenol-Related Research Paradigms in Cellular Biology and Biochemistry

2,4-Dinitrophenol (DNP) is a well-characterized chemical compound that has been a subject of intense research for its profound effects on cellular metabolism. nih.gov DNP is a classic uncoupler of oxidative phosphorylation in mitochondria. nih.govcore.ac.uk In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This proton-motive force is then used by ATP synthase to produce ATP. DNP, being a protonophore, can shuttle protons across the membrane, dissipating this gradient. nih.gov Consequently, the energy from the electron transport chain is released as heat instead of being used for ATP synthesis. nih.gov This uncoupling effect has made DNP a valuable tool in metabolic studies to investigate mitochondrial function and the regulation of cellular respiration. core.ac.uk

Research has also identified DNP-stimulated ATPase activity in various organisms. nih.gov This suggests that in the presence of DNP, certain ATPases exhibit increased rates of ATP hydrolysis. Studies have explored the mechanism of this activation, with some suggesting that DNP can influence the coordination of Mg2+ with ATP, which in turn affects the hydrolysis of the terminal phosphate bond. nih.gov Furthermore, dinitrophenyl moieties have been chemically attached to other molecules to create probes for studying biological systems. For instance, dinitrophenyl-conjugated molecules can be used in immunological assays or to study protein-ligand interactions. acs.org The synthesis of ATP analogs bearing a dinitrophenyl group, such as 8-(2-4 dinitrophenyl 2-6 aminohexyl) amino–adenosine 5′ triphosphate, has been reported, creating tools for non-radioactive labeling of nucleic acids. oup.com

Methodological Advancements Integrating ATP Analogs and Dynamic Nuclear Polarization (DNP)-Enhanced Techniques

The quest for a deeper understanding of biomolecular structure and function has driven significant methodological advancements. The synthesis of novel ATP analogs remains a key strategy. For example, ATP has been covalently linked to a solid support like Sepharose through its gamma-phosphate to create an affinity resin for the purification of protein kinases. nih.gov This approach leverages the specific binding of the ATP analog to the active site of these enzymes. Other research has focused on creating gamma-phosphate modified ATPs with functional groups that allow for further chemical derivatization using techniques like click chemistry.

A particularly powerful analytical technique that has emerged is Dynamic Nuclear Polarization (DNP)-enhanced Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com DNP can dramatically increase the sensitivity of NMR experiments by transferring the high polarization of electron spins from a polarizing agent to the nuclear spins of the sample. mdpi.comjenabioscience.com This enhancement allows for the study of large biomolecular complexes and systems that were previously intractable by conventional NMR. DNP-enhanced solid-state NMR has been used to investigate the structure of protein assemblies and can provide unique distance restraints for structure determination. nih.gov The application of DNP-NMR to systems involving ATP and its analogs holds the promise of revealing detailed information about nucleotide-protein interactions at an atomic level. For instance, DNP has been used in studies of γ-irradiated organic molecules, including ATP, to understand the resulting radical formation and to enhance NMR signals. The combination of sophisticated ATP analogs and advanced spectroscopic techniques like DNP-NMR represents the frontier of research into the mechanisms of ATP-dependent cellular processes.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds and concepts discussed in this article.

Table 1: Properties of Key Compounds

| Compound | Molar Mass ( g/mol ) | Key Function(s) |

| Adenosine Triphosphate (ATP) | 507.18 | Primary energy currency, signaling molecule, substrate for kinases. wikipedia.org |

| 2,4-Dinitrophenol (DNP) | 184.11 | Uncoupler of oxidative phosphorylation, protonophore. nih.gov |

| Adenosine 5′-(γ-thiotriphosphate) (ATPγS) | 523.16 | Non-hydrolyzable ATP analog, inhibitor of ATP-dependent processes. wikipedia.orgnih.gov |

Table 2: ATP Analogs in Research

| Analog Type | Modification Location | Research Application |

| Non-hydrolyzable analogs (e.g., AMP-PNP, ATPγS) | Gamma-phosphate | Studying enzyme-substrate complexes, inhibiting ATP-dependent enzymes. Current time information in Bangalore, IN.wikipedia.orgmdpi.com |

| Affinity labels (e.g., gamma-phosphate linked ATP-Sepharose) | Gamma-phosphate | Purification of ATP-binding proteins like kinases. nih.gov |

| Fluorescent analogs | Base or ribose | Real-time monitoring of biochemical reactions. |

| Dinitrophenyl-derivatized ATP | Adenine (B156593) base | Non-radioactive labeling of nucleic acids. oup.com |

Properties

CAS No. |

84563-30-4 |

|---|---|

Molecular Formula |

C22H32N9O17P3 |

Molecular Weight |

787.5 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-[6-amino-8-[6-(2,4-dinitroanilino)hexylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C22H32N9O17P3/c23-19-16-20(27-11-26-19)29(21-18(33)17(32)15(46-21)10-45-50(41,42)48-51(43,44)47-49(38,39)40)22(28-16)25-8-4-2-1-3-7-24-13-6-5-12(30(34)35)9-14(13)31(36)37/h5-6,9,11,15,17-18,21,24,32-33H,1-4,7-8,10H2,(H,25,28)(H,41,42)(H,43,44)(H2,23,26,27)(H2,38,39,40)/t15-,17-,18-,21-/m1/s1 |

InChI Key |

VBHXRBHWHBYBFR-QTQZEZTPSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=NC3=C(N=CN=C3N2C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=NC3=C(N=CN=C3N2C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Synonyms |

8-(2,4-dinitrophenyl-2,6-aminohexyl)aminoadenosine 5'-triphosphate gamma ATP-DNP |

Origin of Product |

United States |

Mechanistic Investigations of 2,4 Dinitrophenol Dnp in Cellular Bioenergetics and Oxidative Phosphorylation Studies

Elucidation of Protonophoric Action and Mitochondrial Uncoupling Mechanisms

2,4-Dinitrophenol (DNP) is a well-documented organic compound that functions as a protonophore, an agent capable of shuttling protons across biological membranes. wikipedia.org This action is central to its role as a potent uncoupler of oxidative phosphorylation, the primary process by which cells generate adenosine (B11128) triphosphate (ATP). wikipedia.orgquora.com

In cellular respiration, the electron transport chain pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton motive force (PMF). quizlet.com This gradient represents a form of stored energy. DNP, being a lipophilic weak acid, readily diffuses across the inner mitochondrial membrane. deshbandhucollege.ac.in In the proton-rich intermembrane space, it becomes protonated. This neutral, protonated form then diffuses back across the membrane into the proton-poor matrix, where it releases the proton. deshbandhucollege.ac.in

This process effectively creates a shuttle for protons, allowing them to leak back into the matrix, bypassing the ATP synthase enzyme complex. quora.combrainly.com The result is the dissipation of the proton gradient, collapsing the PMF that is essential for ATP production. wikipedia.orgquora.com While DNP was initially thought to act independently, recent studies suggest its protonophoric action can be significantly enhanced by mitochondrial proteins such as adenine (B156593) nucleotide translocase (ANT) and uncoupling proteins (UCPs). mdpi.comnih.govportlandpress.com

The function of ATP synthase is directly coupled to the flow of protons down their electrochemical gradient. quora.com By dissipating this gradient, DNP uncouples the process of electron transport from ATP synthesis. wikipedia.org The electron transport chain may continue to function, and oxygen consumption may even increase, but the energy released is not captured for ATP production. wikipedia.orgvaia.com Instead, this energy is lost primarily as heat. wikipedia.org

Consequently, DNP's action leads to a significant decrease in the rate of ATP synthesis. quora.combrainly.com The cell's energy charge, reflected in the [ATP]/[ADP] ratio, is markedly reduced. asm.org In experimental settings, this reduction in ATP production can be observed directly. For instance, in L6 myoblasts, while adding ADP normally stimulates ATP production, co-incubation with DNP significantly decreases the amount of ATP produced under these stimulated conditions. researchgate.net This direct interference with the energy-coupling mechanism makes DNP a powerful tool for studying cellular bioenergetics.

Dissipation of Proton Motive Force Across Biological Membranes

DNP as a Research Tool in Modulating Cellular Energetic States for Experimental Purposes

The ability of DNP to rapidly and controllably deplete cellular ATP makes it an invaluable tool in biological research for investigating the effects of energy stress.

Researchers utilize DNP to create experimental models of metabolic stress, mimicking conditions like hypoxia or ischemia where energy production is impaired. nih.gov By treating cells with DNP, scientists can effectively lower the cellular ATP pool and manipulate the [ATP]/[ADP] ratio. asm.orgresearchgate.net For example, studies have shown that 1 mM DNP can reduce the cellular ATP level from 4.2 mM to 0.67 mM and drop the [ATP]/[ADP] ratio from 12 to 0.44. asm.org

This modulation allows for the study of cellular processes that are dependent on energy status. Such experimental systems have been used to demonstrate that the bactericidal action of certain antibiotics, which rely on ATP-dependent enzymes, is diminished in the presence of DNP. asm.orgresearchgate.net These models are critical for understanding how cellular susceptibility to various drugs and toxins is linked to the cell's energetic state. researchgate.net

By inducing a state of energy depletion, DNP triggers a range of adaptive cellular stress responses. nih.govresearchgate.net These responses are mediated by complex signaling pathways that the cell activates to restore energy homeostasis and promote survival under duress. The use of DNP has been instrumental in elucidating these pathways, including the activation of neurotrophic factors and autophagy. nih.govresearchgate.net Studies have shown that mild mitochondrial uncoupling with DNP can stimulate signaling cascades involved in neuroplasticity and stress resistance. researchgate.netresearchgate.net

The cellular energy deficit caused by DNP is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of metabolism. nih.govnih.gov A low [ATP]/[ADP] ratio leads to increased AMPK phosphorylation and activation. nih.gov Activated AMPK then works to restore energy balance by stimulating ATP-producing pathways and inhibiting ATP-consuming processes. biorxiv.org

DNP's effects extend to other key signaling kinases as well:

ERK1/2 : The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are part of the MAPK pathway, which is involved in cell survival and proliferation. nih.gov DNP has been used in various models to study the modulation of this pathway. For instance, in mast cell activation studies, DNP-antigen complexes are used to stimulate FcεRI receptors, leading to the phosphorylation and activation of ERK1/2. nih.govaai.orgaai.org

GSK3β : Glycogen synthase kinase 3β (GSK3β) is a multifunctional kinase involved in numerous cellular processes, including metabolism and cell survival. atlasgeneticsoncology.org Its activity is regulated by phosphorylation. nih.gov Research has shown that signaling pathways activated by cellular stress can lead to the inhibitory phosphorylation of GSK3β at the Ser9 residue, a process that can be studied in cells treated with uncouplers like DNP. nih.govnih.gov

Table 1: Summary of DNP's Effects on Kinase Activity in Research Models

| Kinase | Effect of DNP-induced Stress | Research Context/Model | Key Findings | Citations |

|---|---|---|---|---|

| AMPK | Activation (Phosphorylation) | Cardiomyocytes, Myotubes | DNP increases AMPK phosphorylation, which is crucial for stimulating glucose uptake to counteract energy stress. | nih.govnih.govresearchgate.net |

| ERK1/2 | Activation (Phosphorylation) | Mast Cells, Neuronal Cells | DNP-antigen stimulation activates ERK1/2 as part of the cellular response cascade. | nih.govaai.orgaai.org |

| GSK3β | Inhibition (via phosphorylation at Ser9) | Neuronal Models, Platelets | Stress signaling pathways activated by uncouplers can lead to the inactivation of GSK3β. | nih.govnih.govresearchgate.net |

Role of DNP in Investigating Adaptive Cellular Stress Responses and Signaling Pathways

Influence on Reactive Oxygen Species Homeostasis in Biological Systems

2,4-Dinitrophenol (DNP) exerts a significant influence on the homeostasis of reactive oxygen species (ROS) primarily through its action as a mitochondrial uncoupling agent. mdpi.comwikipedia.org In cellular respiration, a proton gradient across the inner mitochondrial membrane is essential for the synthesis of ATP. mdpi.com DNP, being a protonophore, shuttles protons across this membrane, dissipating the gradient. wikipedia.org This uncoupling of oxidative phosphorylation leads to a decrease in the mitochondrial membrane potential. mdpi.com

A high mitochondrial membrane potential is a key factor in the generation of ROS, as it can promote the leakage of electrons from the electron transport chain, which then react with oxygen to form superoxide (B77818) radicals. ahajournals.org By lowering the membrane potential, DNP reduces this electron leakage and consequently abolishes overt ROS production. mdpi.comnih.gov This effect has been observed in various experimental models. For instance, in a model of focal ischemia-reperfusion injury in the rat brain, DNP was shown to decrease the formation of mitochondrial ROS. nih.gov Similarly, studies on radio-sensitive organs in mice demonstrated that DNP pretreatment could regulate TBI-induced ROS production. tandfonline.com

The ability of DNP to modulate ROS levels is considered a key aspect of its neuroprotective and cytoprotective effects. mdpi.comnih.gov By mitigating oxidative stress, DNP helps maintain cellular redox homeostasis. tandfonline.comresearchgate.net Research has shown that DNP can protect against oxidative damage by preventing the formation of ROS and subsequent macromolecular oxidation. tandfonline.comresearchgate.net In some models, this is associated with an increase in the activity of antioxidant enzymes like catalase and superoxide dismutase. tandfonline.com

| Experimental Model | Effect of DNP on ROS Homeostasis | Research Findings | Citation |

| Ischemic Stroke (Rat Brain) | Decrease in ROS formation | DNP treatment led to an early decrease in mitochondrial reactive oxygen species formation following transient focal cerebral ischemia. | nih.gov |

| Total-Body Irradiation (Mice) | Regulation of ROS production | DNP pretreatment regulated TBI-induced ROS production in radiation-sensitive organs like the spleen, bone marrow, and liver. | tandfonline.com |

| Traumatic Brain Injury Model | Reduction of ROS | DNP's effect on lowering the mitochondrial membrane potential is linked to reduced ROS levels. | mdpi.com |

| Cultured Neurons | Protection against oxidative stress | Mild uncoupling with DNP reduces the formation of superoxide radicals by decreasing O2 tension and favoring an oxidized state of respiratory chain intermediates. | nih.gov |

| Corn Seeds (Chilling Stress) | Elimination of ROS | DNP, similar to the alternative oxidase (AOX) pathway, is capable of eliminating ROS under stress conditions. | dergipark.org.tr |

Studies on Metabolic Flux and Substrate Utilization in Response to Energetic Perturbation

The energetic perturbation caused by DNP's uncoupling activity triggers significant shifts in cellular metabolic flux and the utilization of various substrates. mdpi.comnih.gov By uncoupling substrate oxidation from ATP synthesis, DNP makes energy production less efficient, forcing cells to increase their metabolic rate to meet energy demands. wikipedia.orgrsc.org This leads to a rapid consumption of energy stores like carbohydrates and fats.

Studies have shown that DNP stimulates the oxidation of substrates via the tricarboxylic acid (TCA) cycle. In rat adipose tissue, DNP was found to stimulate oxidation via the TCA cycle three- to six-fold. nih.gov This increased metabolic rate is driven by the cell's attempt to compensate for the reduced efficiency of ATP production. mdpi.com The relative increase in ADP levels resulting from uncoupling induces mitochondria to increase the metabolism of both glucose through glycolysis and lipids via β-oxidation. mdpi.com

The influence of DNP on substrate utilization is context-dependent. In adipose tissue, DNP has been shown to depress the synthesis of fatty acids while greatly increasing the production of lactate (B86563). nih.gov It also inhibits lipogenesis from substrates like pyruvate (B1213749) and lactate. nih.gov In studies with the bacterium Pseudomonas putida, increasing concentrations of DNP led to a significant increase in the glucose uptake rate, demonstrating a direct impact on substrate flux to fuel the heightened metabolic activity. researchgate.netresearchgate.net In human glioma cells, chronic exposure to DNP resulted in a state of hyper-energy metabolism characterized by elevated glycolysis and oxidative phosphorylation. frontiersin.org

| Organism/Cell Type | Substrate(s) Studied | Effect of DNP on Metabolic Flux and Substrate Utilization | Research Findings | Citation |

| Rat Adipose Tissue | Glucose, Pyruvate, Lactate | - Stimulated TCA cycle oxidation 3-6 fold.- Depressed fatty acid synthesis.- Increased lactate production.- Inhibited lipogenesis from pyruvate and lactate. | DNP alters the fate of glucose metabolites, shifting away from storage (lipogenesis) towards rapid energy production and lactate formation. | nih.gov |

| Pseudomonas putida | Glucose | - Increased specific glucose uptake rate. | To compensate for the energy inefficiency caused by uncoupling, the bacterium increases its rate of glucose consumption. | researchgate.netresearchgate.net |

| Human Glioma Cells | Not specified | - Induced a dual-state of elevated glycolysis and OXPHOS. | Chronic DNP exposure can lead to a reprogrammed metabolic phenotype with increased overall energy metabolism. | frontiersin.org |

| Rat Round Spermatids | Lactate, Pyruvate | - Inhibited ATP synthesis from lactate and pyruvate. | DNP's uncoupling action prevents the energy from substrate oxidation from being converted into ATP. | oup.com |

| Rat Kidney | Pyruvate | - Increased lactate production.- Increased mitochondrial oxygen consumption. | DNP induces a state of mitochondrial uncoupling that increases oxygen use without proportional ATP synthesis, altering the metabolic profile. | semanticscholar.org |

Applications of Gamma Phosphorylated Atp Analogs in Biochemical and Structural Research

[γ-32P]ATP in Kinase Activity Assays and Phosphorylation Kinetics

The use of Adenosine-5'-triphosphate, [gamma-32P] ([γ-32P]ATP) is a cornerstone technique in the study of protein kinases, which are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate. biolog.de This method is often considered the "gold standard" due to its directness, sensitivity, and robustness. bellbrooklabs.comnih.govresearchgate.net The assay relies on the transfer of the radiolabeled terminal phosphate (³²P) from [γ-32P]ATP to a protein or peptide substrate by a kinase. nih.gov The resulting phosphorylated substrate can then be quantified, providing a direct measure of enzyme activity. nih.govharvard.edu

The [γ-32P]ATP kinase assay is the benchmark method for the quantitative measurement of protein kinase activity. nih.gov The fundamental principle involves incubating a kinase with its substrate and a mixture of non-radioactive ("cold") ATP and trace amounts of high-specific-activity [γ-32P]ATP. harvard.edunih.gov The kinase transfers the ³²P-labeled gamma-phosphate to the substrate. researchgate.net

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-32P]ATP. This separation is commonly achieved by spotting the reaction mixture onto a phosphocellulose paper (like P81), which binds the phosphorylated peptide or protein substrate, while the negatively charged, unreacted [γ-32P]ATP is washed away. promega.com The amount of radioactivity incorporated into the substrate is then measured using scintillation counting or phosphorimaging. bellbrooklabs.compromega.com

This measurement allows for the calculation of the kinase's specific activity, typically expressed in units where one unit corresponds to the amount of enzyme that catalyzes the transfer of 1 nanomole of phosphate to the substrate per minute. nih.gov This quantitative data is crucial for understanding enzyme kinetics and the effects of activators or inhibitors on kinase function. nih.gov

Table 1: Key Steps in a Typical [γ-32P]ATP Kinase Assay

| Step | Description | Purpose |

| 1. Reaction Setup | A kinase, its specific substrate, and a kinase buffer are combined. | To create the optimal environment for the enzymatic reaction. |

| 2. ATP Addition | A mixture of non-radioactive ATP and [γ-32P]ATP is added to initiate the reaction. harvard.edu | To provide the phosphate donor for the phosphorylation reaction, with the radioisotope acting as a tracer. |

| 3. Incubation | The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined time. nih.govosti.gov | To allow the kinase to catalyze the transfer of the radiolabeled phosphate to the substrate. |

| 4. Reaction Termination | The reaction is stopped, often by adding an acid or SDS-PAGE loading buffer. harvard.edunih.gov | To end the enzymatic activity at a specific time point for accurate kinetic measurement. |

| 5. Separation | The phosphorylated substrate is separated from unreacted [γ-32P]ATP using methods like phosphocellulose paper binding or SDS-PAGE. harvard.edupromega.com | To isolate the product of the reaction for accurate quantification. |

| 6. Quantification | The amount of incorporated ³²P is measured by scintillation counting or phosphorimaging. bellbrooklabs.comresearchgate.net | To determine the amount of phosphorylated substrate, which directly reflects the kinase activity. |

[γ-32P]ATP-based assays are instrumental in determining the substrate specificity of protein kinases. nih.govosti.gov By testing a kinase against a panel of potential substrates, such as custom peptide arrays, researchers can identify which sequences are efficiently phosphorylated. osti.gov The amount of ³²P incorporation into each substrate reveals the kinase's preferred phosphorylation motif. osti.gov

For instance, in a study investigating a mutant protein kinase A (PKA) associated with Cushing's Syndrome, [γ-32P]ATP in vitro kinase assays were used with custom peptide arrays. osti.gov This approach validated that the mutant kinase exhibited altered substrate specificity compared to the wild-type enzyme. osti.gov Such studies are crucial for characterizing newly discovered kinases and understanding how disease-related mutations can rewire cellular signaling pathways by changing which proteins a kinase targets. osti.govphysiology.org This method allows for the validation of predicted substrates and the characterization of how factors like regulatory subunits or post-translational modifications influence a kinase's catalytic activity and target selection. researchgate.net

While the handling of radioactivity presents challenges for very large-scale screening, the [γ-32P]ATP assay format has been adapted for high-throughput screening (HTS) to discover kinase inhibitors. bellbrooklabs.compromega.com Its sensitivity and reliability make it a valuable tool in drug discovery. researchgate.net Methodologies have been developed to screen libraries of compounds against purified kinases to identify molecules that inhibit the transfer of ³²P to a substrate. embopress.org

For example, a novel expression screening method was developed where a cDNA expression library was screened using a purified protein kinase and [γ-32P]ATP to identify new physiological kinase substrates directly. embopress.org Other approaches utilize protein arrays where numerous potential substrates are immobilized and incubated with a kinase in the presence of [γ-32P]ATP. nsf.gov The resulting radiolabeled spots reveal the direct substrates of the kinase, a method amenable to HTS for substrate identification. nsf.gov Despite the development of non-radioactive alternatives, radiometric assays are still widely used in inhibitor profiling services that screen compounds against hundreds of human protein kinases. researchgate.net

Beyond protein kinase assays, [γ-32P]ATP is essential for the 5'-end labeling of DNA and RNA. revvity.comrevvity.co.jp This technique uses T4 Polynucleotide Kinase (T4 PNK), an enzyme that catalyzes the transfer of the gamma-phosphate from ATP to the 5'-hydroxyl terminus of a nucleic acid. thermofisher.compromega.com

The process involves incubating the DNA or RNA with T4 PNK and [γ-32P]ATP. thermofisher.com If the nucleic acid already has a 5'-phosphate, it must first be removed using a phosphatase, such as Calf Intestinal Phosphatase (CIP), to make the 5'-hydroxyl group available for labeling. thermofisher.com The resulting ³²P-labeled nucleic acid can be used as a highly sensitive probe in a variety of applications, including:

Southern and Northern blotting

DNA sequencing

In situ hybridization revvity.co.jp

RNA structure analysis and protein footprinting experiments thermofisher.com

High-Throughput Screening Methodologies for Enzyme Modulator Discovery

Non-Hydrolyzable ATP-γ-S Analogs in Enzymology and Structural Biology

Adenosine (B11128) 5'-(γ-thio)triphosphate (ATP-γ-S) is an ATP analog where one of the non-bridging oxygen atoms on the gamma-phosphate is replaced by a sulfur atom. ontosight.aimdpi.com This modification makes the molecule resistant to hydrolysis by many, though not all, ATPases and kinases. ontosight.ainih.govnih.gov This property makes ATP-γ-S an invaluable tool for trapping enzymes in an ATP-bound state, allowing for the study of enzyme mechanisms and the determination of high-resolution structures of enzyme-substrate complexes. ontosight.aiwikipedia.org

ATP-γ-S is widely used to mimic the pre-hydrolytic state of nucleotide-binding enzymes, where ATP is bound but has not yet been hydrolyzed. nih.govmdpi.com By binding ATP-γ-S, an enzyme can be "frozen" in a conformation that is representative of this initial catalytic step. pnas.org This is critical for structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), which require stable protein complexes. wikipedia.orgpnas.orgnih.gov

For example, cryo-EM studies of the 26S proteasome in the presence of ATP-γ-S revealed a major conformational change compared to the ATP-bound state, providing insights into how nucleotide binding facilitates substrate translocation. pnas.org Similarly, the crystal structure of the mevalonate (B85504) diphosphate (B83284) decarboxylase (MDD) enzyme bound to an inhibitor and ATP-γ-S revealed key conformational changes in the active site that occur upon nucleotide binding. nih.gov

It is important to note, however, that ATP-γ-S is not universally non-hydrolyzable. Some enzymes, such as the RNA helicase eIF4A, can hydrolyze ATP-γ-S at a rate comparable to ATP. nih.gov This underscores the need to empirically validate the assumption that ATP-γ-S acts as a non-hydrolyzable analog for any given enzyme system. nih.govethz.ch In some cases, other non-hydrolyzable analogs like AMP-PNP or AMP-PCP may be more suitable for preserving a pre-hydrolysis state. mdpi.com

Table 2: Comparison of ATP Analogs for Studying Catalytic States

| ATP Analog | Chemical Modification | Mimicked State | Hydrolysis Resistance | Common Applications |

| [γ-32P]ATP | Gamma-phosphate is the ³²P radioisotope. | N/A (Used as a tracer) | Hydrolyzable | Kinase assays, nucleic acid labeling. nih.govthermofisher.com |

| ATP-γ-S | A non-bridging gamma-phosphate oxygen is replaced by sulfur. ontosight.ai | Pre-hydrolytic state. nih.gov | Slowly hydrolyzable or resistant (enzyme-dependent). nih.gov | Structural biology (X-ray, cryo-EM), trapping enzyme-substrate complexes. pnas.orgnih.gov |

| AMP-PNP | The oxygen bridge between the β and γ phosphates is replaced by a nitrogen atom. | Pre-hydrolytic state. nih.gov | Resistant to hydrolysis. | Structural and mechanistic studies of ATPases. mdpi.com |

| AMP-PCP | The oxygen bridge between the β and γ phosphates is replaced by a carbon atom. | Pre-hydrolytic state. nih.gov | Resistant to hydrolysis. | Structural and mechanistic studies of ATPases. mdpi.com |

| ADP·AlFₓ | Aluminum fluoride (B91410) complex with ADP. | Transition state. researchgate.net | N/A (Mimics the transition state geometry) | Structural studies to capture the geometry of the pentavalent γ-phosphate during hydrolysis. nih.govresearchgate.net |

Structural Characterization of ATPases and Transporters (e.g., DnaB Helicases, ABC Transporters)

Gamma-phosphorylated ATP analogs are invaluable tools for elucidating the structural mechanisms of ATP-dependent enzymes like ATPases and transporters. These analogs, often being non-hydrolyzable or slowly hydrolyzable, can trap enzymes in specific conformational states, allowing for their detailed structural characterization by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).

DnaB Helicases:

DnaB helicases are essential enzymes in DNA replication, utilizing the energy from ATP hydrolysis to unwind double-stranded DNA. biorxiv.org Structural studies of DnaB from Helicobacter pylori have utilized ATP analogs to capture the enzyme in different states of the hydrolysis cycle. mdpi.comresearchgate.net For instance, the use of slowly hydrolyzable analogs can stabilize the pre-hydrolytic state, providing insights into how ATP binding primes the helicase for its mechanical work. mdpi.com The binding of these analogs to the Walker A motif (GxxxxGK[S/T]) within the nucleotide-binding domain (NBD) is a critical step that induces conformational changes. biorxiv.orgmdpi.com These changes are transmitted through the protein, ultimately leading to the separation of DNA strands. The DnaB helicase from E. coli is comprised of three distinct structural domains, with the beta domain containing the functional ATPase active site and the gamma domain acting as a DNA binding domain and a positive regulator of ATPase activity. nih.gov

ABC Transporters:

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that transport a wide variety of substrates across cellular membranes, a process powered by ATP hydrolysis. nih.govuni-frankfurt.de These transporters are characterized by two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs). nih.govmdpi.com The NBDs contain highly conserved motifs, including the Walker A and Walker B motifs, and the signature LSGGQ motif, which are all crucial for the binding and hydrolysis of ATP. mdpi.comebi.ac.uk

The use of gamma-phosphorylated ATP analogs has been instrumental in understanding the conformational cycle of ABC transporters. nih.gov Binding of ATP analogs to the NBDs induces their dimerization, which in turn triggers a large conformational change in the TMDs, switching the transporter from an inward-facing to an outward-facing state. nih.gov This "alternating access" mechanism is the basis for substrate translocation. For example, in the multidrug transporter BmrA from Bacillus subtilis, ATP analogs have been used to stabilize the pre-hydrolytic state, allowing for its structural and dynamic characterization using solid-state NMR. mdpi.com These studies reveal how the transporter harnesses the energy of ATP binding to drive the transport cycle.

The following table summarizes key findings from structural studies on DnaB helicases and ABC transporters using ATP analogs.

| Enzyme/Transporter | Organism | ATP Analog Used | Key Structural Insight | Reference |

| DnaB Helicase | Helicobacter pylori | AMPPNP, ATPγS | Mimic the pre-hydrolytic state, revealing conformational changes upon nucleotide binding. | mdpi.com |

| DnaB Helicase | Escherichia coli | Not specified | Delineation of three structural domains and their roles in ATPase activity and DNA binding. | nih.gov |

| ABC Transporter (BmrA) | Bacillus subtilis | AMPPNP, ATPγS | Characterization of the pre-hydrolytic state and associated conformational and dynamic changes. | mdpi.com |

| ABC Transporter (TAP1/2) | Human | Not specified | Shuttles cytosolic peptides into the endoplasmic reticulum for antigen presentation. | uni-frankfurt.de |

| ABC Transporter (General) | Various | Not specified | ATP binding to NBDs induces dimerization and a switch from inward- to outward-facing conformation. | nih.gov |

Kinetic Studies of Nucleotide Binding and Hydrolysis Cycles

Gamma-phosphorylated ATP analogs are essential for dissecting the kinetic mechanisms of ATP-dependent enzymes. By slowing down or preventing hydrolysis, these analogs allow researchers to isolate and measure individual steps in the reaction cycle, such as nucleotide binding, product release, and the conformational changes that couple these events to the enzyme's function.

Studies on the E. coli F1-ATPase have utilized ATPγS, a slowly cleavable analog, to measure the kinetics of fluorescence changes associated with conformational movements of the γ subunit. nih.gov These experiments revealed that ATP binding induces a conformational change that is reversed upon the chemical step of bond cleavage. nih.gov The rate constants for ATPγS hydrolysis were found to be approximately 30-fold slower than for ATP, allowing for the clear resolution of these steps. nih.gov

In the case of the E. coli DnaB helicase, rapid quench-flow techniques have been employed to study the DNA-independent ATP binding and hydrolysis mechanism. nih.gov These single-turnover studies showed that the bimolecular association of ATP is followed by a reversible hydrolysis step and a subsequent conformational transition of the enzyme-product complex. nih.gov This detailed kinetic analysis indicated that a portion of the ATP binding energy is derived from induced structural changes in the protein prior to hydrolysis. nih.gov

The use of dinitrophenol as a probe in studies of isolated mitochondrial ATPase has also provided kinetic insights. nih.gov Dinitrophenol was found to stimulate the hydrolysis of ATP and certain analogs, suggesting an effect on the rate-limiting step of the reaction, which is thought to be product release. nih.gov

The table below presents kinetic parameters obtained from studies using gamma-phosphorylated ATP analogs.

| Enzyme | Analog/Probe | Kinetic Parameter | Value | Significance | Reference |

| E. coli F1-ATPase | ATPγS | Hydrolysis Rate | ~30-fold slower than ATP | Allows for resolution of conformational changes linked to bond cleavage. | nih.gov |

| E. coli DnaB Helicase | ATP | Intrinsic Binding Constant (KATP) | (1.3 ± 0.5) x 105 M-1 | Quantifies the initial binding affinity in the absence of DNA. | nih.gov |

| E. coli DnaB Helicase | ATP | Equilibrium Constant of Hydrolysis (KH) | ~2 | Indicates the reversibility of the chemical step. | nih.gov |

| E. coli DnaB Helicase | ATP | Equilibrium Constant of Conformational Transition (K3) | ~30 | Shows a significant, energetically favorable conformational change post-hydrolysis. | nih.gov |

| Mitochondrial ATPase | Dinitrophenol | Effect on Vmax | Increase | Suggests dinitrophenol affects the rate-limiting step of ATP hydrolysis. | nih.gov |

Investigation of Conformational Dynamics in ATP-Dependent Biological Processes

The binding and hydrolysis of ATP are coupled to conformational changes that drive the function of many biological machines. Gamma-phosphorylated ATP analogs are crucial for investigating these conformational dynamics. By trapping an enzyme in a specific nucleotide-bound state, these analogs allow for the application of various biophysical techniques to probe the protein's structure and flexibility.

In the 26S proteasome, a large ATP-dependent protease complex, the binding of ATPγS induces significant conformational changes in the 19S regulatory particle. d-nb.info These changes are thought to place the proteasome in a functionally competent state for protein degradation. d-nb.info Cryo-EM studies have revealed that the 19S complex undergoes substantial reorganization upon ATPγS binding, highlighting the allosteric communication between the ATPase domains and the substrate-binding components. d-nb.info

For the F1-ATPase, fluorescence spectroscopy with a maleimide-based dye attached to the γ subunit has been used to monitor conformational changes in real-time. nih.gov The binding of the non-hydrolyzable analog AMP-PNP or the slowly hydrolyzable ATPγS resulted in a fluorescence enhancement, indicating a specific conformational change in the γ subunit. nih.gov This change was reversed upon bond cleavage, demonstrating a direct link between the chemical state of the nucleotide and the protein's conformation. nih.gov

Magnetic resonance techniques, such as NMR and EPR, are also powerful tools for studying conformational dynamics. mdpi.com In the ABC transporter BmrA, solid-state NMR experiments with ATP analogs have revealed changes in the protein's dynamics upon nucleotide binding. mdpi.com Similarly, for the DnaB helicase, magnetic resonance methods have been used to probe conformational and dynamic alterations induced by ATP mimics, providing insights into how the energy of ATP hydrolysis is transduced into mechanical work. biorxiv.orgmdpi.com

Stereochemical Probing with Thiophosphate ATP Analogs in Enzyme Mechanisms

Thiophosphate analogs of ATP, where a non-bridging oxygen atom in the phosphate chain is replaced by a sulfur atom, are powerful probes for elucidating the stereochemical course of enzyme-catalyzed phosphoryl transfer reactions. rsc.orgle.ac.uk The substitution of sulfur for oxygen can create a chiral center at the phosphorus atom, allowing for the synthesis of diastereomers (RP and SP) of analogs like ATPαS and ATPβS. mdpi.com Enzymes often exhibit a strong preference for one diastereomer over the other, providing valuable information about the geometry of the active site and the mechanism of the reaction.

For example, the enzyme DNA gyrase can hydrolyze ATPγS, but only to a limited extent. researchgate.net However, it readily utilizes the RP diastereomers of ATPαS and ATPβS as substrates for its ATPase reaction. researchgate.net This stereoselectivity suggests specific interactions between the enzyme and the thiophosphate group, which can help to define the orientation of the nucleotide in the active site.

In the context of coenzyme A biosynthesis, enzymes such as pantothenate kinase (PanK) and dephospho-CoA kinase (DPCK) from E. coli can utilize ATPγS in place of ATP for their phosphorylation reactions. nih.gov Furthermore, the enzyme phosphopantetheine adenylyltransferase (PPAT) shows a strict stereoselectivity, accepting (SP)-α-S-ATP but not (RP)-α-S-ATP for the transfer of an AMP moiety. nih.gov This observation is consistent with an in-line displacement mechanism, which predicts an inversion of the stereochemical configuration at the α-phosphorus during the reaction. nih.gov

Research on Atp Dependent Transport Systems Involving Dinitrophenyl Conjugates

S-(2,4-Dinitrophenyl)glutathione (DNP-SG) as a Substrate for ATP-Binding Cassette (ABC) Transporters

DNP-SG serves as a valuable tool for investigating the function of several ABC transporters, particularly those in the Multidrug Resistance-Associated Protein (MRP) subfamily. nih.govfrontiersin.org Its transport is an active process, directly powered by ATP, and is used to characterize the activity of these pumps in various tissues and cell types, including liver, erythrocytes, and placenta. nih.govnih.govnih.gov

Membrane vesicles, which are sealed, spherical fragments of cell membranes, are a primary tool for studying transport kinetics. By isolating these vesicles, researchers can measure the uptake of substrates like DNP-SG in a controlled environment, free from other cellular processes.

Studies using canalicular plasma membrane (cLPM) vesicles from rat liver demonstrated that DNP-SG uptake is directly driven by ATP. nih.gov This transport system exhibits Michaelis-Menten kinetics, with a determined apparent Michaelis constant (Km) of 71 µM and a maximum velocity (Vmax) of 0.34 nmol/min/mg of vesicle protein. nih.gov The transport is specific, showing competitive inhibition by other glutathione (B108866) conjugates and compounds like glutathione disulfide and taurocholate. nih.gov

Interestingly, research on cLPM vesicles from mice revealed gender-related differences in DNP-SG transport. doi.org In male mice, a single transport system was observed. In contrast, female mice exhibited two distinct transport systems: a high-affinity component and a low-affinity component. doi.org

Kinetic parameters for DNP-SG transport have been characterized in various vesicular systems, highlighting the differences in affinity and capacity among different transporters and species. For instance, in Sf9 membrane vesicles overexpressing human MRP1, the transport of DNP-SG was a high-affinity process, whereas MRP2-mediated transport showed lower affinity but a much higher maximum velocity. acs.org

Interactive Data Table: Kinetic Parameters of DNP-SG Transport in Vesicular Systems

| Vesicle Source | Transporter | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Rat Liver (cLPM) | Endogenous | 71 | 0.34 | nih.gov |

| Male Mouse (cLPM) | Endogenous | 130 ± 40 | 0.18 ± 0.03 | doi.org |

| Female Mouse (cLPM) | High-Affinity Component | 18 ± 5 | 0.02 ± 0.012 | doi.org |

| Female Mouse (cLPM) | Low-Affinity Component | 500 ± 200 | 0.23 ± 0.15 | doi.org |

| Sf9 Insect Cells | Human MRP1 | 11.3 ± 1.3 | 0.087 ± 0.0019 | acs.org |

| Sf9 Insect Cells | Human MRP2 | 168 ± 7 | 1.367 ± 0.018 | acs.org |

| Reconstituted Proteoliposomes | DNP-SG ATPase | 36 ± 5 | 433 ± 20 | acs.org |

cLPM: canalicular Liver Plasma Membrane

To conduct detailed biochemical analysis, transporters must be isolated from the complex membrane environment and purified. A key protein in this context is the DNP-SG ATPase. nih.govacs.org This transporter was initially identified in human erythrocyte membranes and subsequently purified from various tissues, including human muscle. nih.govnih.gov

Purification is often achieved using affinity chromatography, where DNP-SG is bound to a resin, which then specifically captures the transporter. acs.orgnih.gov The purified protein, which has a subunit molecular weight of approximately 38 kDa, can then be studied in isolation. acs.orgnih.gov Further research identified this 38 kDa protein, DNP-SG ATPase, as originating from RLIP76, a ral-binding GTPase-activating protein. nih.govnih.gov

For functional studies, the purified transporter is reconstituted into artificial lipid vesicles called proteoliposomes. acs.org This process involves embedding the protein into a lipid bilayer that mimics a natural cell membrane. acs.orgbibliotekanauki.pl Successful reconstitution allows researchers to confirm that the purified protein retains its transport activity and to study its function in a simplified, controlled system. acs.orgnih.gov Studies with reconstituted DNP-SG ATPase confirmed that the purified protein catalyzes ATP-dependent transport of DNP-SG. acs.org The transport is saturable over time, sensitive to the osmolarity of the medium, and dependent on temperature, with an optimal temperature of 37°C. acs.org

The transport of substrates like DNP-SG against a concentration gradient is powered by the energy released from ATP hydrolysis. The mechanism by which this energy is converted into the mechanical work of moving the substrate across the membrane is a central question in transporter biology.

The process involves a cycle of conformational changes in the transporter protein. biorxiv.org It is proposed that substrate binding to the transporter triggers a conformational change that promotes ATP binding to the nucleotide-binding domains (NBDs). acs.org ATP binding, rather than its hydrolysis, appears to be the primary trigger for a major conformational change that reorients the transmembrane domains (TMDs), moving the substrate-binding site from one side of the membrane to the other and facilitating substrate release. biorxiv.orgacs.org

ATP hydrolysis and the subsequent release of ADP and inorganic phosphate (B84403) (Pi) are then required to reset the transporter to its original conformation, allowing it to begin another transport cycle. biorxiv.orgacs.org This "ATP switch" model suggests a tightly coupled process where nucleotide binding and hydrolysis drive the protein through different structural states, ensuring the directional movement of the substrate. acs.org Studies on various ABC transporters show that they cycle between a flexible, open state (apo) and a more rigid, closed state upon binding ATP. acs.org This switching between two distinct structural and dynamic states is considered essential for substrate translocation. acs.org

Future Directions and Emerging Research Frontiers

Development of Novel ATP Analogs and Dinitrophenol-Related Derivatives for Specific Research Applications

The development of new molecular probes is critical for advancing our understanding of ATP-dependent processes. While TNP-ATP has been instrumental, its utility can be limited by the influence of the bulky trinitrophenyl group on binding affinity and the potential for its fluorescence to be misleading. researchgate.net Future research will focus on creating a new generation of ATP analogs and dinitrophenol (DNP) derivatives with enhanced specificity and functionality.

Novel ATP Analogs: The design of new ATP analogs is moving towards molecules that more faithfully mimic the pre-hydrolysis, transition, or post-hydrolysis states of ATP. mdpi.commdpi.com This includes the synthesis of compounds with modified phosphate (B84403) chains or ribose moieties that can trap an enzyme in a specific conformational state, allowing for detailed structural and functional analysis. For example, the development of analogs with altered hydrolysis stability, such as those with thiosubstituted or fluorinated groups, provides tools to study the kinetics of enzymatic catalysis with greater precision. mdpi.com

Dinitrophenol Derivatives: Research is also exploring derivatives of DNP to create more targeted mitochondrial uncouplers. plos.org For instance, DNP-methyl ester has been investigated as a liver-targeted derivative, potentially separating the therapeutic effects from the systemic toxicity associated with DNP. plos.org The creation of such derivatives could lead to more specific tools for studying mitochondrial function in different tissues and disease models.

| Research Area | Example Derivative/Analog | Potential Application |

| ATP Analogs | Thiosubstituted ATP (e.g., ATPγS) | Studying pre-hydrolysis states of enzymes with slow hydrolysis. mdpi.com |

| Fluorinated ATP | Enabling 19F NMR for direct ligand detection in large complexes. mdpi.com | |

| DNP Derivatives | DNP-methyl ester | Targeted mitochondrial uncoupling in the liver. plos.org |

| Novel small molecule uncouplers (e.g., Ppc-1) | Investigating mitochondrial regulation with potentially fewer side effects. plos.org |

Integration of Multi-Omics Approaches with Bioenergetic and Kinase Activity Studies

To gain a holistic understanding of how compounds like gamma ATP-Dnp affect cellular systems, future research will increasingly rely on the integration of multi-omics approaches. This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes occurring within a cell or organism in response to a specific stimulus. researchgate.netnih.gov

Systems Biology Perspective: By analyzing the transcriptome, proteome, and metabolome simultaneously, researchers can move beyond the study of a single protein or pathway and appreciate the broader network-level effects of inhibiting or modulating ATP-binding proteins. rupress.orgacs.org For example, a multi-omics analysis following treatment with a kinase inhibitor could reveal not only the direct targets of the inhibitor but also the downstream consequences on gene expression, protein abundance, and metabolic pathways. researchgate.net This approach is crucial for understanding the complex and often interconnected nature of cellular signaling and metabolism.

Applications in Disease Research: In the context of diseases like cancer and multi-organ dysfunction syndrome, multi-omics can identify key regulators and potential therapeutic targets. acs.orgnih.gov For instance, by examining the metabolic and proteomic changes in cancer cells treated with mitochondrial uncouplers, researchers can identify vulnerabilities that could be exploited for therapeutic benefit. nih.gov

| Omics Layer | Information Gained | Example Application |

| Transcriptomics | Changes in gene expression | Identifying compensatory pathways activated in response to kinase inhibition. researchgate.net |

| Proteomics | Alterations in protein abundance and post-translational modifications | Quantifying the direct and indirect effects of an ATP analog on the cellular proteome. researchgate.net |

| Metabolomics | Shifts in metabolic pathways | Assessing the impact of mitochondrial uncouplers on cellular energy metabolism. nih.gov |

Advanced Computational Modeling and Simulation of ATP-DNP Related Molecular Interactions in Biological Systems

Computational methods are becoming indispensable tools for studying the dynamic interactions between small molecules like this compound and their protein targets. mdpi.comnih.gov Molecular dynamics (MD) simulations, in particular, offer a powerful approach to visualize and understand these interactions at an atomic level.

Predicting Binding and Conformational Changes: MD simulations can be used to model the binding of ATP analogs to their target proteins, providing insights into the specific residues involved in the interaction and the conformational changes that occur upon binding. mdpi.combiorxiv.org This information is invaluable for interpreting experimental data and for the rational design of new and more potent inhibitors or probes. For example, simulations can help to understand how the binding of TNP-ATP to a kinase differs from that of ATP, explaining potential discrepancies in experimental results. mdpi.com

Simulating Complex Biological Environments: Advanced computational models are also being developed to simulate the behavior of molecules within more complex biological environments, such as a lipid bilayer. mdpi.comnih.gov This is particularly relevant for studying membrane-bound proteins like ion channels and transporters that are often targets of ATP analogs. nih.govsemanticscholar.org By simulating the protein in its native membrane environment, researchers can gain a more accurate understanding of its function and how it is modulated by compounds like this compound.

| Computational Technique | Application | Example Finding |

| Molecular Dynamics (MD) Simulations | Modeling the binding of ATP analogs to proteins. | DNP can bind to specific residues in mitochondrial proteins, and this binding can be influenced by other molecules like ATP. mdpi.com |

| Homology Modeling | Predicting the 3D structure of proteins for which no experimental structure is available. | Creating models of novel kinases to guide the design of specific inhibitors. nih.gov |

| Metadynamics | Exploring the free energy landscape of molecular interactions. | Determining the relative stability of different binding conformations of ATP to a protein. biorxiv.org |

Q & A

Q. What are the primary experimental applications of gamma ATP-Dnp in studying ATP-dependent enzymatic mechanisms?

this compound is commonly used as a non-hydrolyzable ATP analog to investigate enzyme-substrate interactions, particularly in kinases and molecular motors. Its γ-phosphate modification prevents hydrolysis, allowing researchers to isolate binding events from catalytic steps. Methodologically, it is applied in:

Q. How should researchers design controls when using this compound to ensure validity in kinase activity assays?

Key controls include:

- Wild-type ATP comparisons : Parallel experiments with native ATP to differentiate binding vs. hydrolysis effects.

- Concentration titration : Varying this compound concentrations to rule out non-specific inhibition.

- Negative controls : Using ATPase-deficient enzyme mutants to confirm results are hydrolysis-independent .

Advanced Research Questions

Q. How can contradictions in enzyme kinetic data between this compound and wild-type ATP be systematically addressed?

Contradictions often arise from differences in binding affinity or allosteric effects. Researchers should:

Q. What integrative methodologies are recommended for studying this compound in dynamic systems like neuromuscular junctions?

Advanced approaches combine:

- Optogenetic stimulation with patch-clamp electrophysiology to correlate ATP analog effects with neuronal firing patterns .

- Super-resolution microscopy (e.g., STED) to visualize ATP analog localization in live cells .

- Metabolomic profiling to assess off-target impacts on ATP-dependent pathways .

Q. How can researchers optimize this compound for use in multi-enzyme cascades (e.g., signal transduction pathways)?

Challenges include competitive inhibition and pathway crosstalk. Strategies involve:

- Microfluidic systems to spatially separate enzymatic reactions .

- Time-resolved NMR to monitor real-time interactions in cascades .

- Cheminformatic modeling to predict interference with endogenous nucleotides .

Q. What steps ensure reproducibility when this compound is used across disparate experimental models (e.g., in vitro vs. ex vivo)?

Reproducibility requires:

- Standardizing buffer conditions (pH, Mg²⁺ levels) to match physiological environments .

- Documenting batch variability in commercial this compound via mass spectrometry .

- Adopting FAIR data principles for metadata sharing, including purity assays and storage conditions .

Methodological Validation & Ethics

Q. What analytical techniques are critical for validating the non-hydrolyzable property of this compound in long-term studies?

Q. How should data management plans (DMPs) address this compound research to comply with funding agency requirements?

DMPs must specify:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.